molecular formula C4H7N5O2 B2823438 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea CAS No. 1182358-62-8

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea

Cat. No.: B2823438
CAS No.: 1182358-62-8
M. Wt: 157.133
InChI Key: SXYBOFXHNNOCEJ-UHFFFAOYSA-N
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Description

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction yields the desired oxadiazole ring structure with the amino and methyl substituents in place.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the amino group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.

Scientific Research Applications

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O2/c1-2-6-3(9-11-2)7-4(10)8-5/h5H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYBOFXHNNOCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182358-62-8
Record name 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea
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